

comparative spectroscopic study of N-alkylated chloroanilines

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Compound of Interest

Compound Name: 5-Chloro-2-(ethylamino)aniline

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A Comparative Spectroscopic Guide to N-Alkylated Chloroanilines

This guide provides a comparative analysis of the spectroscopic properties of various N-alkylated chloroanilines. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource for identifying and differentiating these compounds based on their spectral data. This document summarizes key quantitative data, outlines detailed experimental protocols for common spectroscopic techniques, and visualizes the analytical workflow.

Introduction

N-alkylated chloroanilines are a class of compounds with applications in organic synthesis and as precursors for pharmaceuticals and other specialty chemicals. Their structural characterization is crucial for quality control and research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are fundamental tools for elucidating the molecular structure of these compounds.^{[1][2]} This guide focuses on comparing the spectral features of N-methyl and N-ethyl derivatives of ortho-, meta-, and para-chloroaniline to highlight the influence of alkyl substitution and isomerism on their spectroscopic signatures.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for a selection of N-alkylated chloroanilines. The data has been compiled from various sources and provides a basis for

comparison.

Table 1: ^1H NMR Spectroscopic Data of N-Alkylated Chloroanilines

Compound	Solvent	Chemical Shift (δ) ppm
4-Chloro-N-methylaniline	CDCl_3	~ 7.09 (d, 2H, Ar-H), ~ 6.45 (d, 2H, Ar-H), ~ 3.59 (s, 1H, NH), ~ 2.72 (s, 3H, N- CH_3)[3]
N-Ethyl-4-chloroaniline	-	Data not explicitly available in search results. Expected signals: quartet for N- CH_2 , triplet for N- $\text{CH}_2\text{-CH}_3$, and signals for aromatic protons.[4]
3-Chloro-N-methylaniline	-	Data not explicitly available in search results. Expected signals: distinct signals for the four aromatic protons, a singlet for NH, and a singlet for N- CH_3 . [5]
2-Chloro-N-methylaniline	-	The N-H stretch is observed experimentally at 3431 cm^{-1} in the IR spectrum.[6] ^1H NMR data is not explicitly provided.
4-Chloroaniline (for comparison)	-	Aromatic protons at ~ 7.0 ppm and ~ 6.5 ppm; NH_2 protons around 3.57 ppm.[7][8]
2-Chloroaniline (for comparison)	-	Aromatic proton signals observed at ~ 7.22 , ~ 7.03 , ~ 6.72 , and ~ 6.67 ppm; NH_2 protons at ~ 3.92 ppm.[9]
3-Chloroaniline (for comparison)	-	Aromatic and amine proton signals are present.[10]

Table 2: ^{13}C NMR Spectroscopic Data of N-Alkylated Chloroanilines

Compound	Solvent	Chemical Shift (δ) ppm
4-Chloro-N-methylaniline	CDCl_3	Aromatic carbons: $\sim 140\text{-}113$ ppm range; N-CH_3 : $\sim 38\text{-}28$ ppm range.[3]
2-Chloro-N-phenylaniline (related compound)	CDCl_3	Ten distinct signals in the aromatic region.[2]
4-Chloroaniline (for comparison)	-	Spectroscopic data available. [7]

Note: Detailed ^{13}C NMR data for many N-alkylated chloroanilines is not readily available in the provided search results. The data for related compounds is included for illustrative purposes.

Table 3: IR Spectroscopic Data of N-Alkylated Chloroanilines

Compound	Key IR Absorptions (cm ⁻¹)	Functional Group Assignment
2-Chloro-N-methylaniline	~3431	N-H stretch (secondary amine) [6]
4-Chloro-N-methylaniline	-	Vibrational spectral analysis has been carried out using FT-IR and FT-Raman spectroscopy.[11]
2-Chloro-N-phenylaniline (related compound)	~3400 (sharp), ~1600, ~1500, ~1300, ~750	N-H stretch (secondary amine), C=C stretch (aromatic), C-N stretch (aromatic amine), C-Cl stretch[2]
2-Chloroaniline (for comparison)	~3450, ~3360 (two bands), ~1620, ~750	N-H stretch (primary amine), C=C stretch (aromatic), C-Cl stretch[2]

Table 4: Mass Spectrometry Data of N-Alkylated Chloroanilines

Compound	Molecular Ion (M ⁺) m/z	Key Fragmentation Peaks
4-Chloro-N-methylaniline	141	A characteristic M+2 peak at m/z 143 with an intensity ratio of approximately 3:1 is expected due to the ³⁷ Cl isotope.[12]
3-Chloro-N-methylaniline	141	An M+2 peak at m/z 143 is expected.[5]
2-Chloro-N-phenylaniline (related compound)	203	M+2 peak at m/z 205 with an intensity ratio of approximately 3:1.[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible spectroscopic analysis of N-alkylated chloroanilines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified N-alkylated chloroaniline in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard NMR tube.^[1]
- **Instrumentation:** Utilize a high-resolution NMR spectrometer, for example, a 400 MHz instrument or higher.^{[1][2]}
- **Data Acquisition:**
 - ^1H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.
 - ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ^1H NMR. The spectral width should typically be 0-220 ppm.
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ^1H NMR spectrum to determine the relative proton ratios. Reference the spectra using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

- **Sample Preparation:**
 - **Solid Samples:** Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disc. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.^[1]

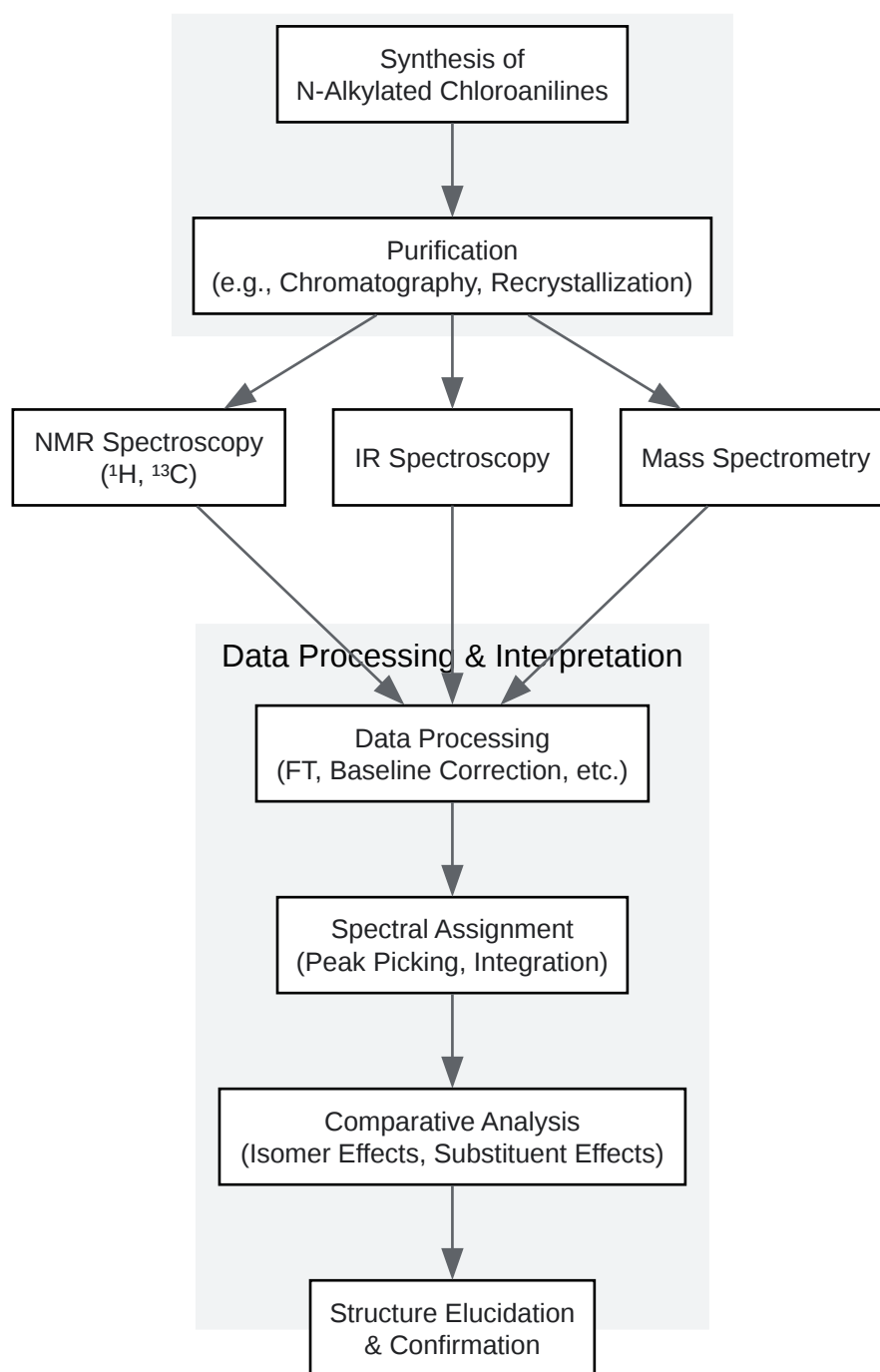
- Liquid Samples: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[1]
- Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm^{-1} . [1]
- Data Analysis: Identify characteristic absorption bands for functional groups such as N-H (secondary amine), C-H (aromatic and alkyl), C=C (aromatic), C-N, and C-Cl stretching and bending vibrations.[2]

Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. For less volatile or thermally labile compounds, techniques like Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) can be used.[12]
- Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common technique used in GC-MS, which involves bombarding the molecules with a high-energy electron beam.[13]
- Mass Analysis: Separate the ionized molecules and their fragments based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).[12]
- Data Analysis: The resulting mass spectrum provides the molecular weight of the compound from the molecular ion peak (M^+). The isotopic pattern, particularly the $M+2$ peak from chlorine, is a key identifier.[2][14] The fragmentation pattern gives additional structural information.

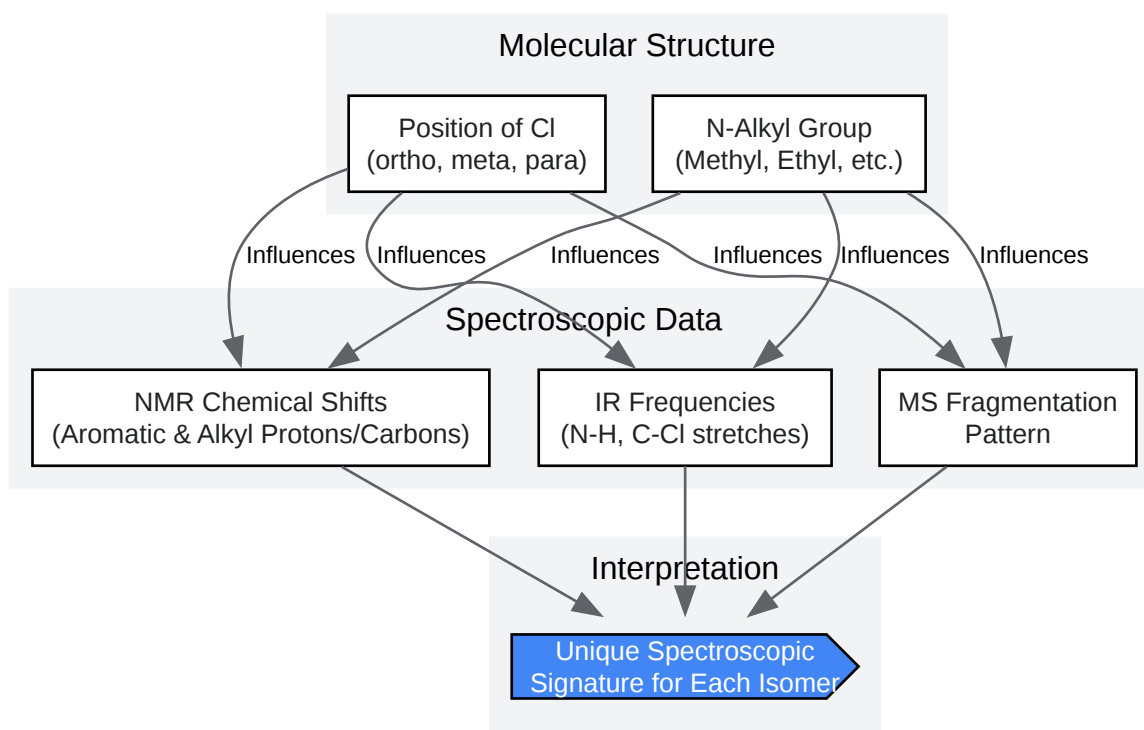
Visualizations

The following diagrams illustrate the logical workflow for a comparative spectroscopic study and the structural relationships influencing the spectroscopic data.



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Caption: Experimental workflow for a comparative spectroscopic study.



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Caption: Influence of structure on spectroscopic signatures.

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- To cite this document: BenchChem. [comparative spectroscopic study of N-alkylated chloroanilines]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1294831#comparative-spectroscopic-study-of-n-alkylated-chloroanilines]

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